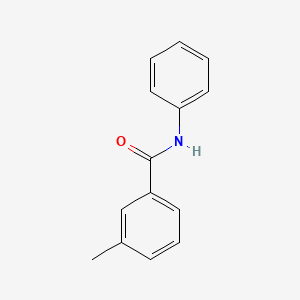

3-methyl-N-phenylbenzamide

説明

Significance of Benzamide (B126) Derivatives in Chemical and Biological Sciences

Benzamide derivatives are a class of organic compounds that have garnered considerable attention in both chemical and biological research. Their versatile structure serves as a valuable building block in organic synthesis and is a key component in many pharmaceutical agents. researchgate.net The amide linkage within their structure is stable, neutral, and capable of participating in hydrogen bonding, properties that are highly desirable in medicinal chemistry. researchgate.net

The significance of benzamide derivatives is underscored by their wide range of pharmacological activities. Researchers have extensively investigated these compounds for their potential as antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular agents. researchgate.netwalshmedicalmedia.com Furthermore, some benzamide derivatives have found applications in psychiatry for the treatment of various disorders. walshmedicalmedia.com The ability to modify the benzene (B151609) rings and the amide group with different functional groups allows for the fine-tuning of their biological activity, making them a fertile ground for drug discovery and development. ontosight.aimdpi.com For instance, the introduction of specific substituents can influence a compound's interaction with biological targets like enzymes and receptors, potentially leading to the development of potent and selective therapeutic agents. ontosight.ai

Research Context of 3-Methyl-N-phenylbenzamide within N-Phenylbenzamide Class

Within the broad class of N-phenylbenzamides, this compound has emerged as a compound of interest for its specific structural features and potential applications. Its chemical structure consists of a benzamide core with a methyl group at the 3-position of the benzoyl ring and a phenyl group attached to the amide nitrogen. ontosight.ai This seemingly simple substitution has a notable impact on the molecule's conformation and properties.

Crystallographic studies have revealed detailed insights into the three-dimensional structure of this compound. The molecule crystallizes in the monoclinic space group P2₁/c, with two independent molecules in the asymmetric unit. nih.gov The conformation of the carbonyl (C=O) bond is anti to the meta-methyl group on the benzoyl ring, and the N-H and C=O bonds of the amide group are also in an anti-conformation relative to each other. nih.goviucr.org This specific arrangement is believed to minimize steric hindrance and contribute to molecular stability.

The dihedral angles between the benzoyl and aniline (B41778) rings are a key feature of its structure, with values of 22.17(18)° and 75.86(12)° in the two independent molecules, indicating significant torsional flexibility. nih.gov This flexibility, along with the potential for intermolecular N-H···O hydrogen bonds that link molecules into chains, is crucial for its crystal packing and may influence its interactions in a biological context. nih.goviucr.org

Research into this compound and its analogs is driven by the broader interest in the biological activities of N-phenylbenzamide derivatives. Studies have shown that these compounds can act as enzyme inhibitors and have been investigated for their anti-inflammatory and analgesic properties. Furthermore, the N-phenylbenzamide scaffold has been explored for its potential in developing agents against neglected diseases like schistosomiasis and as antiviral agents. nih.govnih.gov The synthesis of this compound is typically achieved through the reaction of 3-methylbenzoyl chloride with aniline in the presence of a base. ontosight.ai More contemporary methods, such as iron-catalyzed reductive transamidation, offer greener and more scalable approaches to its synthesis.

Chemical and Physical Properties of this compound

The fundamental characteristics of a chemical compound are defined by its chemical and physical properties. For this compound, these properties provide a foundational understanding of its identity, structure, and behavior.

| Property | Value |

| CAS Number | 23099-05-0 |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | This compound |

| Synonyms | m-toluanilide, 3-methylbenzanilide |

| InChI Key | DUSYVXRZSXLXRH-UHFFFAOYSA-N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Data sourced from multiple references. moldb.comchemsrc.comstenutz.eu

Synthesis of this compound

The creation of this compound can be accomplished through several synthetic pathways. The most traditional and widely employed method is direct amidation. This involves the reaction of 3-methylbenzoyl chloride with aniline. ontosight.ai A base, such as triethylamine (B128534), is typically used to neutralize the hydrochloric acid byproduct.

More modern and efficient methods have also been developed. One such method is the FeCl₃-catalyzed reductive transamidation, which proceeds under visible light and offers a more environmentally friendly approach. Another innovative route is transamidation from N-phenyl-N-tosylbenzamide, which avoids the need for metal catalysts and harsh reaction conditions.

Crystallographic and Conformational Analysis

X-ray crystallography has provided a detailed picture of the solid-state structure of this compound. The crystal structure reveals the presence of two independent molecules within the asymmetric unit. nih.goviucr.org A key feature of its molecular geometry is the dihedral angle between the benzoyl and aniline rings, which differs significantly between the two molecules, highlighting the compound's conformational flexibility. nih.gov The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, which form infinite chains. iucr.org

Structure

3D Structure

特性

IUPAC Name |

3-methyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11-6-5-7-12(10-11)14(16)15-13-8-3-2-4-9-13/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSYVXRZSXLXRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945776 | |

| Record name | 3-Methyl-N-phenylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23099-05-0 | |

| Record name | Benzamide, 3-methyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023099050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-N-phenylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl N Phenylbenzamide and Its Derivatives

Classical and Contemporary Synthetic Routes

Amidation Reactions via Acid Chlorides and Amines

A cornerstone in the synthesis of 3-methyl-N-phenylbenzamide is the reaction between an amine and an acid chloride. This direct amidation method is widely utilized for its reliability and straightforward procedure. The synthesis typically involves reacting 3-methylbenzoyl chloride with aniline (B41778) in the presence of a base, such as triethylamine (B128534), in an organic solvent like tetrahydrofuran (B95107) (THF). researchgate.net The base is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction, thus preventing unwanted side reactions. The resulting product can then be purified by recrystallization, often from ethanol.

This classical approach has been adapted for the synthesis of various derivatives. For instance, N-alkylated derivatives can be prepared by reacting 3-methylbenzoyl chloride with the corresponding N-alkylaniline. The reaction conditions are often mediated by coupling agents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to enhance efficiency and suppress side reactions.

A notable variation of this method involves the use of 1,3-diphenylthiourea as a reagent for the direct conversion of substituted benzoyl chlorides to N-phenylbenzamides. innovareacademics.in This reaction is typically carried out in the presence of triethylamine in THF at elevated temperatures. innovareacademics.in

| Reactants | Reagents/Solvent | Product | Key Features |

| 3-Methylbenzoyl chloride, Aniline | Triethylamine, THF/Dichloromethane | This compound | Standard, reliable method with good yields. |

| 3-Methylbenzoyl chloride, N-methylaniline | DIC, HOBt | N,3-Dimethyl-N-phenylbenzamide | Carbodiimide-mediated coupling for N-alkylated derivatives. |

| Substituted benzoyl chlorides, 1,3-Diphenylthiourea | Triethylamine, THF | N-Phenylbenzamides | Utilizes an inexpensive commodity chemical for direct conversion. innovareacademics.in |

| 3-Acetoxy-2-methylbenzoyl chloride, Amine derivatives | Thionyl chloride, Triethylamine, THF | 3-Acetoxy-2-methyl-N-phenylbenzamide derivatives | Two-step process involving formation of acid chloride intermediate. researchgate.net |

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide another avenue for the synthesis of this compound and its derivatives. One such approach involves the alkylation of the amide nitrogen of a pre-formed N-phenylbenzamide. For example, reacting an N-phenylbenzamide derivative with an alkyl halide, such as iodomethane, in the presence of a mild base like sodium bicarbonate, can yield N-alkylated products. mdpi.com

Another strategy utilizes a nucleophilic substitution reaction on a substituted aromatic ring. For instance, the synthesis of certain N-phenylbenzamide derivatives has been achieved through reactions involving nitro-substitution.

Furthermore, a novel route involves the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea. innovareacademics.in This method proceeds via a nucleophilic substitution followed by a rearrangement, offering a direct pathway to N-phenylbenzamides. innovareacademics.in

| Starting Material | Reagent | Product | Reaction Type |

| N-phenylbenzamide derivatives | Alkyl iodides, NaHCO3 | N-Alkylated N-phenylbenzamides | N-Alkylation of amide |

| Nitroarenes, Acyl chlorides | Metal reductants | N-Aryl amides | Reductive amidation |

| Substituted benzoyl chlorides | 1,3-Diphenylthiourea, Triethylamine | N-Phenylbenzamides | Nucleophilic substitution and rearrangement |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have gained prominence as powerful tools for the efficient construction of complex molecules in a single step. researchgate.netrsc.org The Ugi and Passerini reactions are notable examples of MCRs that have been employed for the synthesis of N-phenylbenzamide derivatives. academie-sciences.frwikipedia.orgresearchgate.net

The Ugi four-component condensation reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.orgarkat-usa.org This reaction is highly atom-economical, as only a molecule of water is lost. arkat-usa.org The classical Ugi reaction is typically performed in polar aprotic solvents like DMF, or in alcohols such as methanol (B129727) and ethanol. wikipedia.org

The Passerini three-component reaction (P-3CR) utilizes an aldehyde or ketone, a carboxylic acid, and an isocyanide to form α-acyloxyamides. researchgate.nettcichemicals.com Similar to the Ugi reaction, the Passerini reaction is known for its efficiency and broad substrate tolerance. researchgate.net

More recently, MCRs have been combined with other synthetic strategies. For example, a one-pot, three-component reaction has been developed to synthesize imidazole-based N-phenylbenzamide derivatives, demonstrating good yields and short reaction times. frontiersin.orgresearchgate.netnih.gov These reactions often utilize greener solvents and catalysts, aligning with the principles of green chemistry. researchgate.net

| Reaction Name | Components | Product Type | Key Features |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amides | High atom economy, versatile for creating diverse libraries. wikipedia.orgarkat-usa.org |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxyamides | Efficient, broad substrate tolerance. researchgate.nettcichemicals.com |

| Imidazole-based MCR | Phthalic anhydride, Substituted anilines, 2,3-Diaminomaleonitrile | Imidazole-based N-phenylbenzamides | Atom-economical, short reaction times. frontiersin.orgnih.gov |

Advanced Synthetic Protocols

Palladium-Mediated Reaction Pathways

Palladium catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. dokumen.pub In the context of this compound and its derivatives, palladium-catalyzed reactions have been employed for both their synthesis and further functionalization.

One significant application is the palladium-catalyzed reductive aminocarbonylation of aryl halides with nitroarenes. thieme-connect.com This method offers a step-economic route to N-aryl amides, including this compound, by using nitroarenes as stable and readily available amine surrogates. thieme-connect.com

Palladium-catalyzed C-H activation has also been a key strategy. For instance, the ortho-arylation of benzamides can be achieved through a palladium-catalyzed multicomponent reaction that involves the in situ installation of a directing group. researchgate.netrsc.orgrsc.org This approach allows for the efficient synthesis of ortho-aryl benzamides with improved sustainability. rsc.orgrsc.org The regioselectivity of these reactions can be influenced by the reaction conditions, such as the presence of acidic or basic additives. nih.gov Furthermore, palladium catalysts have been used for the ortho-amidation of benzoic acids. ibs.re.krrsc.org

| Reaction Type | Substrates | Catalyst/Reagents | Product | Significance |

| Reductive Aminocarbonylation | Aryl bromides/iodides, Nitroarenes | Palladium catalyst | N-Aryl amides | Step-economic synthesis using stable nitroarenes. thieme-connect.com |

| C-H Arylation | Benzamides, Aryl iodides | Palladium catalyst, Directing group precursor | o-Aryl benzamides | Step-economical synthesis via in situ directing group installation. rsc.orgrsc.org |

| O-Glycosylation | 3-Methylbenzoic acid, Glycosyl chlorides | Pd(OAc)₂, K₂CO₃ | Glycosyl esters | Synthesis of glycosylated derivatives. chinesechemsoc.org |

Atom-Economical and Green Chemistry Syntheses

In recent years, there has been a significant push towards the development of synthetic methodologies that are both atom-economical and environmentally benign. This has led to the exploration of greener reaction conditions and catalytic systems for the synthesis of this compound and its derivatives.

Multicomponent reactions (MCRs) are inherently atom-economical as they combine multiple reactants into a single product with minimal byproduct formation. frontiersin.orgresearchgate.netnih.govresearchgate.net For instance, one-pot, three-component syntheses of N-phenylbenzamide derivatives have been developed using safer, greener solvents like glycerol (B35011) and catalyzed by phosphoric acid. researchgate.net The use of deep eutectic solvents (DES), which are biodegradable and recyclable, has also been reported for the Ugi reaction, offering a sustainable alternative to traditional organic solvents. academie-sciences.fr

Another green approach is the direct amidation of carboxylic acids in a screw reactor under mechanochemical conditions. This solvent-free method provides a continuous flow synthesis of amides with high yields. rsc.org

Furthermore, iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water has been developed as a mild and environmentally friendly alternative. nih.gov Iron is an inexpensive and safe reducing agent, and water is a green solvent, making this method highly sustainable. nih.gov The use of gold nanoparticles supported on DNA (Au/DNA) as a bifunctional catalyst for the amidation of alcohols and azides also represents a novel green synthetic route. rsc.org

| Synthetic Approach | Key Features | Example |

| Multicomponent Reactions | High atom economy, one-pot synthesis, use of green solvents. | One-pot synthesis of imidazopyridazine-based N-phenylbenzamides in glycerol catalyzed by phosphoric acid. researchgate.net |

| Mechanochemical Synthesis | Solvent-free, continuous flow. | Direct amidation of acids and anilines in a screw reactor. rsc.org |

| Iron-Mediated Synthesis | Use of an inexpensive, safe metal catalyst in water. | Fe-mediated reaction of nitroarenes with acyl chlorides in water. nih.gov |

| Ugi Reaction in Deep Eutectic Solvents | Use of biodegradable and recyclable solvents. | Synthesis of Ugi products in a choline (B1196258) chloride-urea-based deep eutectic solvent. academie-sciences.fr |

| Gold-Catalyzed Amidation | Use of a bifunctional nanocatalyst. | Amidation of alcohols and azides catalyzed by Au/DNA. rsc.org |

Regioselective Synthesis and Isomeric Considerations

The regioselectivity in the synthesis of derivatives of this compound is a critical aspect, particularly when introducing additional functional groups to either of the phenyl rings. The inherent directing effects of the existing methyl and amide groups, combined with the choice of catalysts and reagents, govern the position of substitution.

For meta-substituted benzanilides, such as this compound, functionalization often occurs at the less sterically hindered position. For instance, in palladium-catalyzed C-H hydroxylation reactions, the position of the new hydroxyl group is influenced by both steric and electronic factors. rsc.org Similarly, regioselective C-H bromination can be controlled to occur at specific positions by tuning the catalyst and reaction promoters. nih.gov

From an isomeric standpoint, the conformation of the amide linkage is of primary importance. In the solid state, this compound exists in a conformation where the C=O bond is positioned anti to the meta-methyl group on the benzoyl ring. nih.gov Furthermore, the N-H and C=O bonds of the amide group adopt a stable anti conformation relative to each other. nih.gov This trans-isomer is generally favored in N-phenylbenzamides due to reduced steric hindrance. nih.gov

Table 1: Selected Crystallographic and Conformational Data for this compound nih.gov

| Parameter | Molecule 1 | Molecule 2 |

| Dihedral Angle (Amide - Benzoyl Ring) | 20.97° | 45.65° |

| Dihedral Angle (Amide - Aniline Ring) | 41.54° | 31.87° |

| Dihedral Angle (Benzoyl Ring - Aniline Ring) | 22.17° | 75.86° |

| N-H···O Hydrogen Bond Length | 2.968 Å | 2.853 Å |

Optimization of Reaction Conditions and Yield Enhancement

Significant research has been dedicated to optimizing the synthesis of this compound to maximize yields and purity. This involves the careful selection of starting materials, catalysts, solvents, and reaction parameters such as temperature and time.

One of the most direct methods is the acylation of aniline with 3-methylbenzoyl chloride. The yield of this reaction is highly dependent on the base and solvent used. For example, using triethylamine as a base in tetrahydrofuran (THF) at 70°C for 4 hours resulted in a 65% yield.

Alternative and often higher-yielding methods have been developed. A palladium-catalyzed reductive aminocarbonylation of aryl bromides with nitroarenes has been shown to produce this compound in an 82% isolated yield. thieme-connect.com Another efficient method involves the amination of 3-methylbenzaldehyde (B113406) with N-phenylhydroxylamine, promoted by tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and potassium hydroxide (B78521) (KOH), which furnished the product in a 65% yield. acs.orgacs.org An iron-mediated synthesis using nitroarenes and acyl chlorides also proved effective, yielding 67% of the desired product. rsc.org The optimization of an iodine-catalyzed oxidative acylation of N,N-dimethylaniline with 3-methylbenzoyl chloride led to an 80% yield of N-methyl-N-(3-methylbenzoyl)aniline, a closely related derivative. thieme-connect.de

The following tables summarize the optimized conditions for several different synthetic routes to this compound, highlighting the diversity of approaches available for its preparation.

Table 2: Optimization of Direct Amidation for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |

| 3-Methylbenzoyl chloride | Aniline | Triethylamine | THF | 70°C | 4h | 65 | |

| 3-Methylbenzaldehyde | N-phenylhydroxylamine | TBAF·3H₂O / KOH | CH₃CN | Room Temp | Overnight | 65 | acs.orgacs.org |

Table 3: Optimization of Catalytic Synthesis for this compound

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature | Yield (%) | Reference |

| 3-Bromotoluene | Nitrobenzene | Pd(OAc)₂ / Xantphos | Toluene | 130°C | 82 | thieme-connect.com |

| Nitrobenzene | 3-Methylbenzoyl chloride | Iron | H₂O | 60°C | 67 | rsc.org |

| 3-Methylbenzyl alcohol | Aniline | Au/HT | H₂O | 40°C | 86 | rsc.org |

Reaction Mechanisms and Chemical Transformations Involving 3 Methyl N Phenylbenzamide

Mechanistic Investigations of Amide Formation

The synthesis of N-phenylbenzamides, including 3-methyl-N-phenylbenzamide, typically proceeds through the reaction of a substituted benzoyl chloride with an aniline (B41778). The mechanism of this acylation reaction has been a subject of detailed study, revealing the involvement of tautomeric forms and rearrangement intermediates.

The formation of the amide bond in N-phenylbenzamides can be understood through the lens of imino alcohol-amide tautomerism. The generally accepted mechanism for the reaction between 3-methylbenzoyl chloride and aniline involves the nucleophilic attack of the nitrogen atom of aniline on the electrophilic carbonyl carbon of the acid chloride. This initial attack forms a tetrahedral intermediate.

Subsequent proton transfer and elimination of a chloride ion lead to the formation of the amide product. However, an alternative mechanistic pathway involving an imino alcohol tautomer has been proposed. In this pathway, the amide can exist in equilibrium with its iminol tautomer. The iminol form, with its hydroxyl group, can exhibit different reactivity patterns. It is suggested that the iminol nitrogen, due to resonance effects, possesses enhanced nucleophilicity compared to the amide nitrogen, which can influence the reaction pathway, particularly in base-catalyzed reactions. nih.gov

The equilibrium between the amide and imino alcohol forms is generally heavily skewed towards the more stable amide form. Theoretical investigations have shown that the amide form is significantly more stable than the tautomeric imidic acid (imino alcohol).

| Step | Description |

|---|---|

| Nucleophilic Attack | The nitrogen atom of aniline attacks the carbonyl carbon of 3-methylbenzoyl chloride. |

| Tetrahedral Intermediate Formation | A transient tetrahedral intermediate is formed. |

| Proton Transfer | A proton is transferred from the nitrogen to a base (e.g., another aniline molecule or an added base). |

| Elimination | The chloride ion is eliminated, and the carbonyl double bond is reformed, yielding the final amide product. |

Amidation processes can sometimes involve rearrangement intermediates, a notable example being the Hofmann rearrangement. This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgthermofisher.com While this compound is a secondary amide and thus does not directly undergo the Hofmann rearrangement in its final form, the principles of this rearrangement are relevant to the broader chemistry of amides.

The Hofmann rearrangement proceeds through the formation of an N-bromoamide intermediate upon treatment with bromine in an alkaline solution. slideshare.net Subsequent deprotonation and rearrangement lead to the formation of an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com This isocyanate can then be hydrolyzed to yield a primary amine. wikipedia.org The key step is the migration of the alkyl or aryl group from the carbonyl carbon to the nitrogen atom, with the simultaneous departure of the bromide ion. masterorganicchemistry.com

This type of rearrangement highlights the potential for the benzamide (B126) functional group to participate in complex intramolecular transformations under specific reaction conditions. For instance, related rearrangements can be utilized in the synthesis of various nitrogen-containing compounds.

Carbon-Hydrogen (C-H) Activation Studies

The presence of aromatic rings in this compound makes it a substrate of interest in the field of C-H activation. This area of research focuses on the direct functionalization of C-H bonds, which are typically unreactive.

The catalytic C-H activation of arenes often employs heavy transition metals such as palladium and rhodium. In such systems, relativistic effects can play a significant role in influencing the reactivity and selectivity of the catalyst. Relativistic effects arise from the high velocities of inner-shell electrons in heavy atoms, leading to a contraction of s and p orbitals and an expansion of d and f orbitals.

A variety of catalyst systems have been developed for the C-H bond functionalization of benzamides. Palladium-based catalysts are particularly prominent in this area. researchgate.netchemrxiv.orgnih.govchemrxiv.org The amide group can act as a directing group, facilitating the ortho-C-H activation of the benzoyl ring.

Key components of these catalyst systems often include:

Palladium(II) salts: Such as palladium(II) acetate (B1210297) or palladium(II) chloride, which serve as the catalyst precursor.

Ligands: These are crucial for modulating the reactivity and selectivity of the palladium catalyst. A variety of ligands have been employed, including phosphines, N-heterocyclic carbenes (NHCs), and specialized bifunctional ligands. nih.gov For non-directed C-H functionalization, electron-deficient 2-pyridone ligands have been shown to significantly enhance the reactivity of the palladium catalyst. nih.gov

Oxidants: In many catalytic cycles, an oxidant is required to regenerate the active catalytic species.

Rhodium-based catalysts have also been employed for the C-H functionalization of arenes. researchgate.net The choice of catalyst and reaction conditions can influence the site-selectivity of the C-H functionalization, allowing for the introduction of various functional groups at different positions on the aromatic rings of this compound.

| Catalyst Metal | Typical Precursor | Common Ligands | Key Features |

|---|---|---|---|

| Palladium (Pd) | Pd(OAc)2, PdCl2 | Phosphines, N-Heterocyclic Carbenes, Pyridones | Often directed by the amide group to the ortho position. |

| Rhodium (Rh) | [RhCl(cod)]2 | Bidentate nitrogen-donor ligands | Can exhibit different regioselectivity compared to palladium. |

Reactivity of the Benzamide Functional Group

The benzamide functional group in this compound is the nexus of its chemical reactivity. The presence of the 3-methyl group on the benzoyl ring introduces both electronic and steric effects that can influence the reactivity of the amide linkage.

The amide group is generally less reactive towards nucleophilic acyl substitution than other carboxylic acid derivatives like acid chlorides or anhydrides. This is due to the resonance stabilization between the nitrogen lone pair and the carbonyl group.

Hydrolysis: Amides can be hydrolyzed to the corresponding carboxylic acid and amine under either acidic or basic conditions, though typically requiring harsh conditions such as prolonged heating. youtube.comkhanacademy.orgchemistrysteps.combyjus.com

Acid-catalyzed hydrolysis: Involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. youtube.com

Base-catalyzed hydrolysis: Involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.combyjus.com

The electron-donating nature of the 3-methyl group can slightly decrease the electrophilicity of the carbonyl carbon, potentially making hydrolysis slower compared to unsubstituted N-phenylbenzamide. Studies on the hydrolysis of substituted N-methylbenzamides have shown that substituents can influence the reaction rate. rsc.org

Reduction: The amide functional group can be reduced to an amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. youtube.commasterorganicchemistry.comochemacademy.com The reduction of this compound with LiAlH4 would be expected to yield N-(3-methylbenzyl)aniline. Weaker reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not effective for the reduction of amides. ochemacademy.comlibretexts.org

The steric and electronic effects of the 3-methyl group are generally considered to be modest but can play a role in fine-tuning the reactivity of the molecule in various chemical transformations. nih.govnih.govresearchgate.net

Nucleophilic and Electrophilic Reactivity Profiles

The chemical character of this compound allows for reactions at several key positions. The amide group itself presents a carbonyl carbon that is electrophilic and a nitrogen atom that, while generally unreactive due to resonance, can exhibit nucleophilic character under certain conditions. The two aromatic rings can undergo electrophilic substitution, with their reactivity being influenced by the substituents they bear.

Nucleophilic Reactivity:

The amide nitrogen's lone pair is delocalized into the carbonyl group, which significantly reduces its nucleophilicity compared to an amine. However, deprotonation of the N-H bond under strong basic conditions can generate a highly nucleophilic amidate anion, which can then participate in reactions such as N-alkylation.

Electrophilic Reactivity:

Electrophilic aromatic substitution is a key reaction for the two phenyl rings of this compound. The reactivity of each ring towards electrophiles is markedly different due to the electronic influence of the amide linkage.

N-phenyl ring (Aniline moiety): The amide group as a whole (-NHCO-Ar) is an activating, ortho-, para-directing group for electrophilic substitution on the N-phenyl ring. The nitrogen's lone pair can be donated to the ring, stabilizing the arenium ion intermediate formed during the attack of an electrophile. Consequently, electrophiles will preferentially attack the positions ortho and para to the amide nitrogen. However, due to significant steric hindrance from the bulky benzoyl portion of the molecule, the para-position is generally favored. For instance, in the nitration of N-phenylbenzamide, the major product is the p-nitro derivative on the aniline ring. stackexchange.com

Influence of Substituents on Reaction Rates

The rate of chemical reactions involving this compound can be significantly altered by the introduction of additional substituents on either of the aromatic rings. These effects are often quantified using linear free-energy relationships, such as the Hammett equation, which correlates reaction rates and equilibrium constants for series of reactions involving substituted aromatic compounds. wikipedia.org

The Hammett equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and is a measure of its electronic effect (electron-donating or electron-withdrawing).

ρ (rho) is the reaction constant, which is characteristic of the reaction and its sensitivity to electronic effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values), suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups (with negative σ values), indicating the development of a positive charge in the transition state. wikipedia.org

The influence of substituents on the rate of alkaline hydrolysis of benzamides provides a well-studied example of these principles. Electron-withdrawing substituents on the benzoyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. This leads to a faster rate of hydrolysis. viu.ca Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon and slow down the reaction.

The following interactive table presents hypothetical relative rate data for the alkaline hydrolysis of para-substituted N-phenylbenzamides to illustrate the effect of substituents.

| Substituent (X) on Benzoyl Ring | Hammett Constant (σ) | Relative Rate of Hydrolysis (kₓ/kₙₒ₂) |

|---|---|---|

| -NO₂ | 0.78 | 1.00 |

| -Br | 0.23 | 0.34 |

| -Cl | 0.23 | 0.34 |

| -H | 0.00 | 0.18 |

| -CH₃ | -0.17 | 0.12 |

| -OCH₃ | -0.27 | 0.09 |

In the context of this compound, the existing methyl group on the benzoyl ring is an electron-donating group. Therefore, its presence would be expected to decrease the rate of nucleophilic attack at the carbonyl carbon compared to the unsubstituted N-phenylbenzamide. The introduction of further substituents would modulate this reactivity in a predictable manner based on their electronic properties. For instance, adding a nitro group to the benzoyl ring would increase the reaction rate, while adding a methoxy (B1213986) group would decrease it further.

Similarly, substituents on the N-phenyl ring can also influence reaction rates, although their effect on reactions at the distant carbonyl group is generally less pronounced and is transmitted primarily through inductive effects via the amide linkage.

Advanced Spectroscopic and Diffraction Characterization Techniques for 3 Methyl N Phenylbenzamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3-methyl-N-phenylbenzamide analogues, both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom. Although specific spectral data for this compound is not extensively published, analysis of closely related analogues such as N-phenylbenzamide, 4-methyl-N-phenylbenzamide, and 3-methoxy-N-phenylbenzamide allows for an accurate prediction of its spectral features. rsc.orgrsc.orgnih.govresearchgate.net

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the amide proton (N-H), and the methyl group protons. The aromatic region (typically δ 7.0-8.0 ppm) will show complex multiplet patterns due to spin-spin coupling between adjacent protons on the two phenyl rings.

The protons on the N-phenyl ring are expected to appear as a triplet for the para-proton (H-4'), a triplet for the meta-protons (H-3', H-5'), and a doublet for the ortho-protons (H-2', H-6'). For the 3-methylbenzoyl ring, the protons will exhibit splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. The methyl group will appear as a sharp singlet, typically in the upfield region around δ 2.3-2.5 ppm. rsc.org The amide proton (N-H) is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but generally appearing downfield (δ 8.0-10.5 ppm). rsc.org

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Amide (N-H) | 8.0 - 10.5 | Broad Singlet (br s) |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet (m) |

| Methyl (CH₃) | 2.3 - 2.5 | Singlet (s) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbonyl carbon (C=O) of the amide group is the most deshielded, appearing significantly downfield in the range of δ 165-167 ppm. rsc.org The aromatic carbons will resonate in the δ 120-140 ppm region. The carbon attached to the nitrogen (C-1') and the carbon attached to the carbonyl group (C-1) are quaternary and will have distinct chemical shifts. The methyl carbon is the most shielded, appearing upfield around δ 21 ppm. rsc.org Analysis of related structures like N-phenylbenzamide and 4-methyl-N-phenylbenzamide supports these assignments. rsc.org

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 167 |

| Aromatic (C-ipso, Ar-C) | 120 - 143 |

| Methyl (CH₃) | ~21 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, offering a functional group fingerprint.

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. nih.govresearchgate.net The most prominent features are associated with the amide linkage. The N-H stretching vibration appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is a strong, sharp absorption typically found between 1650 and 1680 cm⁻¹. frontiersin.org The Amide II band, which results from a combination of N-H bending and C-N stretching, is observed around 1530-1550 cm⁻¹. teras.ng Additionally, aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3300 - 3500 |

| Aromatic C-H Stretch | Aryl | 3000 - 3100 |

| C=O Stretch (Amide I) | Amide | 1650 - 1680 |

| N-H Bend / C-N Stretch (Amide II) | Amide | 1530 - 1550 |

| Aromatic C=C Stretch | Aryl | 1450 - 1600 |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₃NO), the molecular weight is 211.26 g/mol . In electron ionization (EI) mass spectrometry, the molecule will form a molecular ion (M⁺˙) with an m/z value of 211.

The fragmentation of N-phenylbenzamide analogues typically follows predictable pathways. A primary fragmentation route is the cleavage of the amide bond. For this compound, this would involve two main possibilities:

Formation of the 3-methylbenzoyl cation: Cleavage of the C-N bond can lead to the formation of the highly stable 3-methylbenzoyl cation at m/z 119. This is often a very abundant peak in the spectrum. Subsequent loss of carbon monoxide (CO) from this ion would produce the 3-methylphenyl cation at m/z 91. miamioh.edu

Formation of the phenyl isocyanate radical cation or related fragments: Cleavage can also occur on the other side of the nitrogen atom.

The mass spectrum of the related compound N-(3-methylphenyl)-3-methyl-benzamide shows a strong peak for the methylbenzoyl cation (m/z 119) and the molecular ion peak (m/z 225). nist.gov This supports the proposed fragmentation pattern.

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 211 | Molecular Ion [M]⁺˙ | [C₁₄H₁₃NO]⁺˙ |

| 119 | 3-Methylbenzoyl cation | [C₈H₇O]⁺ |

| 91 | 3-Methylphenyl cation / Tropylium ion | [C₇H₇]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

X-ray diffraction crystallography stands as a definitive technique for determining the precise atomic arrangement within a crystalline solid. For this compound, this method has provided invaluable insights into its molecular structure, conformation, and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction studies have been successfully performed on this compound to determine its crystal structure. nih.gov Crystals suitable for analysis were obtained from an ethanolic solution at room temperature. nih.govresearchgate.net The analysis revealed that the compound crystallizes in a monoclinic system. nih.gov

A key finding from the study is that the asymmetric unit of the crystal structure contains two independent molecules of this compound. nih.govresearchgate.net This means that within the repeating crystal lattice, there are two distinct molecules that are not related by symmetry operations. The crystallographic data for this compound are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₃NO |

| Molecular Weight (Mr) | 211.25 |

| Crystal System | Monoclinic |

| a | 16.947 (2) Å |

| b | 15.531 (1) Å |

| c | 8.623 (1) Å |

| β | 93.35 (1)° |

| Volume (V) | 2265.7 (4) ų |

| Z (Molecules per unit cell) | 8 |

| Temperature | 299 (2) K |

Analysis of Hydrogen Bonding and Molecular Conformation

The X-ray diffraction data allows for a detailed analysis of the molecular conformation and the hydrogen bonding network that stabilizes the crystal structure. In this compound, the conformation of the N-H and C=O bonds within the central amide group are anti to each other. nih.govresearchgate.net The molecule is not planar, with the aromatic rings being twisted relative to the amide plane. nih.gov

The two independent molecules in the asymmetric unit exhibit different dihedral angles, highlighting the conformational flexibility of the molecule. nih.govresearchgate.net In one molecule, the dihedral angle between the benzoyl and aniline (B41778) rings is 22.17 (18)°, while in the second molecule, this angle is significantly larger at 75.86 (12)°. nih.gov This difference illustrates how packing forces within the crystal can influence molecular shape.

Intermolecular N—H⋯O hydrogen bonds are crucial to the crystal packing, linking the molecules into chains. nih.gov These interactions occur between the amide hydrogen (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. nih.gov

| Angle Description | Molecule 1 | Molecule 2 |

|---|---|---|

| Amide Plane and Benzoyl Ring | 20.97 (34) | 45.65 (19) |

| Amide Plane and Aniline Ring | 41.54 (25) | 31.87 (29) |

| Benzoyl Ring and Aniline Ring | 22.17 (18) | 75.86 (12) |

Integration of Experimental Spectroscopic Data with Theoretical Predictions

To gain a deeper understanding of the structural and electronic properties of benzamide (B126) analogues, experimental data are often integrated with theoretical predictions from computational chemistry. iucr.org Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular geometries, vibrational frequencies, and other spectroscopic parameters in the gas phase (for an isolated molecule). iucr.org

By comparing the experimentally determined crystal structure with the optimized geometry from DFT calculations, researchers can assess the influence of intermolecular forces, such as hydrogen bonding and π-stacking, on the molecular conformation in the solid state. iucr.org For instance, in studies of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, DFT calculations predicted tilt angles between the aryl rings of approximately 30°. iucr.org However, the actual angles found in the crystal structures were closer to 60°. iucr.org This significant difference highlights that the conformations observed in the solid state are influenced by the need to establish more favorable intermolecular interactions within the crystal lattice. iucr.org

The energy difference between the computationally predicted gas-phase conformation and the experimentally observed solid-state conformation can also be quantified. For the two analogues mentioned, the conformations in the crystal structures were found to be slightly higher in energy (2.5-3.2 kJ mol⁻¹) than the calculated gas-phase minimums. iucr.org This indicates that the energetic penalty of adopting a less favorable conformation is offset by the stabilizing energy gained from the formation of a robust hydrogen-bonding and stacking network in the crystal. iucr.org This integrated approach provides a comprehensive picture of the delicate balance between intramolecular conformational preferences and intermolecular packing forces.

Computational Chemistry and Theoretical Modeling of 3 Methyl N Phenylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These ab initio methods solve the Schrödinger equation with certain approximations, yielding valuable information on electronic structure, energy, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. nih.gov Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular reactivity and stability. scirp.orgirjweb.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. nih.govbiomedres.us Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. biomedres.us For benzamide (B126) and its derivatives, DFT calculations are routinely used to determine these frontier molecular orbitals and predict their reactivity.

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the electrostatic potential on the electron density surface, identifying regions of positive and negative potential. nih.gov This allows for the prediction of how a molecule will interact with other charged species. Red-colored regions on an MEP map indicate electron-rich areas, which are susceptible to electrophilic attack, while blue-colored regions represent electron-poor areas, prone to nucleophilic attack. nih.gov For 3-methyl-N-phenylbenzamide, the carbonyl oxygen of the amide group is expected to be a region of high negative potential (an electrophilic site), making it a likely hydrogen bond acceptor.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and polarizability. nih.govbiomedres.us |

| MEP Map | Visualization of electrostatic potential on the molecular surface. | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. nih.gov |

Computational methods are widely employed to predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can then be compared with experimental results for structural validation. nih.gov DFT calculations can compute vibrational frequencies that correspond to IR spectral bands. nih.gov Similarly, methods like the Gauge-Including Atomic Orbital (GIAO) can accurately predict NMR chemical shifts. nih.govnih.gov Such theoretical predictions are invaluable for assigning experimental spectra and confirming molecular structures. nih.govuncw.edu

In its crystalline form, the asymmetric unit of this compound contains two independent molecules with slightly different conformations. nih.govresearchgate.net The conformations of the N-H and C=O bonds in the amide group are anti to each other. nih.govresearchgate.net Theoretical conformational analysis, typically performed using molecular mechanics or DFT, can explore the potential energy surface of the molecule to identify its most stable conformers in the gas phase or in solution, providing a more complete picture of its dynamic behavior.

| Parameter | Molecule 1 | Molecule 2 | Reference |

| Dihedral Angle (Amide - Benzoyl Ring) | 20.97° | 45.65° | nih.govresearchgate.net |

| Dihedral Angle (Amide - Aniline (B41778) Ring) | 41.54° | 31.87° | nih.govresearchgate.net |

| Dihedral Angle (Benzoyl Ring - Aniline Ring) | 22.17° | 75.86° | nih.govresearchgate.net |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. bepls.com It is an essential tool in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action at a molecular level. nottingham.ac.uk

The primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand to a protein's active site. nottingham.ac.ukmdpi.com The binding affinity is typically represented by a scoring function, which calculates a value (e.g., in kcal/mol) that reflects the strength of the ligand-receptor interaction. A lower docking score generally indicates a more favorable binding interaction. researchgate.net

While specific docking studies for this compound are not prominent in the literature, studies on analogous benzamide derivatives have identified a wide range of potential protein targets. For instance, various benzamides have been investigated as inhibitors for targets such as trypsin, DNA gyrase, and Cereblon (CRBN), a component of an E3 ubiquitin ligase complex. mdpi.comresearchgate.netnih.gov By docking this compound into the binding sites of these and other relevant proteins, it would be possible to predict its potential biological targets and prioritize it for further experimental screening.

| Target Protein Class | Example | Potential Role of Benzamide Derivatives |

| Proteases | Trypsin | Inhibition of enzymatic activity. researchgate.net |

| Topoisomerases | DNA Gyrase | Antibacterial activity by inhibiting DNA replication. mdpi.com |

| E3 Ligase Components | Cereblon (CRBN) | Modulation of protein degradation pathways. nih.gov |

| DNA-associated Enzymes | Poly(ADP-ribose) polymerase | Inhibition of DNA repair pathways. nih.gov |

Beyond predicting binding affinity, docking simulations provide detailed insights into the molecular recognition process. They reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. mdpi.comresearchgate.net

Analysis of the docked pose of a ligand allows researchers to understand why it binds to a particular protein and what chemical features are essential for this interaction. For example, the amide group in this compound is a key functional group capable of forming crucial hydrogen bonds with amino acid residues (e.g., aspartic acid, arginine, serine) in a protein's active site. mdpi.com The phenyl rings can engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. Understanding these recognition mechanisms is vital for structure-based drug design, enabling the rational optimization of lead compounds to improve their potency and selectivity.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a realistic representation of the complex's behavior in a simulated physiological environment. uzh.chnih.gov

MD simulations are typically performed after docking to assess the stability of the predicted binding pose. nih.gov If a ligand remains in its initial docked position throughout a simulation of sufficient length (typically nanoseconds to microseconds), it suggests that the predicted binding mode is stable. nih.govnih.gov Key metrics used to analyze stability include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over time indicates that the complex has reached equilibrium and the ligand is not dissociating. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the protein. researchgate.net

By analyzing the trajectory of an MD simulation, researchers can gain a deeper understanding of conformational changes in both the ligand and the protein upon binding, the role of solvent molecules, and the energetic contributions of different interactions. nottingham.ac.ukruspoj.com This information is critical for refining binding hypotheses and accurately predicting binding free energies, making MD simulations an indispensable tool in computational drug discovery. nottingham.ac.ukresearchgate.net

Assessment of Complex Stability and Conformational Dynamics

The stability and conformational landscape of a molecule are fundamental to its chemical behavior and biological activity. For this compound, these aspects are largely governed by the rotational freedom around the amide bond and the bonds connecting the phenyl rings to the amide group.

Conformational Dynamics:

A crystallographic study of this compound provides precise data on its solid-state conformation, which serves as a crucial reference for computational models. nih.govresearchgate.net The asymmetric unit of the crystal structure contains two independent molecules, indicating the existence of at least two low-energy conformations. nih.govresearchgate.net Key conformational features are described by the dihedral angles between the planes of the benzoyl ring, the aniline ring, and the central amide group.

In one of the independent molecules, the amide group forms a dihedral angle of 20.97° with the benzoyl ring and 41.54° with the aniline ring. nih.gov The angle between the two aromatic rings is 22.17°. nih.gov In the second molecule, these angles are 45.65°, 31.87°, and 75.86°, respectively. nih.gov This variation highlights the molecule's conformational flexibility. The conformation of the C=O bond is anti to the meta-methyl substituent on the benzoyl ring, and the N-H and C=O bonds of the amide group are in an anti-conformation to each other. nih.govresearchgate.net

Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to explore the potential energy surface of this compound in the gas phase or in solution. Such studies on related benzanilides have shown that the planarity of the molecule is influenced by the nature and position of substituents on the aromatic rings. nih.govnih.govacs.org For this compound, the methyl group at the meta position is not expected to introduce significant steric hindrance that would drastically alter the fundamental conformational preferences of the benzanilide (B160483) scaffold. However, it can influence the electronic distribution and fine-tune the rotational barriers around the single bonds.

| Angle Description | Molecule 1 (°) | Molecule 2 (°) |

|---|---|---|

| Amide Group vs. Benzoyl Ring | 20.97 | 45.65 |

| Amide Group vs. Aniline Ring | 41.54 | 31.87 |

| Benzoyl Ring vs. Aniline Ring | 22.17 | 75.86 |

Assessment of Complex Stability:

Investigation of Dynamic Interactions with Biological Macromolecules

The benzanilide scaffold is present in a variety of biologically active molecules, and understanding how it interacts with macromolecules like proteins and nucleic acids is crucial for drug design. nih.govresearchgate.netacs.orgsemanticscholar.org Although direct molecular dynamics (MD) simulations or docking studies for this compound are not documented, insights can be gleaned from computational studies on analogous compounds.

MD simulations provide a dynamic picture of the interactions between a ligand and its biological target, revealing how the complex behaves over time. nih.gov For N-phenylbenzamide derivatives, these simulations can elucidate the stability of binding poses, the role of water molecules in the binding site, and the conformational changes in both the ligand and the macromolecule upon binding. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govresearchgate.net Studies on various benzamide derivatives have shown that the amide linker can act as a crucial hydrogen bond donor and acceptor, while the flanking phenyl rings can engage in hydrophobic and van der Waals interactions within the binding pockets of proteins. nih.gov For instance, in kinase inhibitors, the benzamide core can anchor the molecule in the ATP-binding site. nih.gov In the context of this compound, the methyl group could potentially occupy a small hydrophobic pocket within a target protein, thereby influencing binding affinity and selectivity.

Potential interactions of the this compound scaffold with a hypothetical protein binding site could include:

Hydrogen bonding: The N-H group acting as a hydrogen bond donor and the C=O group as a hydrogen bond acceptor.

Hydrophobic interactions: The two phenyl rings and the methyl group interacting with nonpolar amino acid residues.

π-π stacking: The aromatic rings interacting with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.comigi-global.comnih.gov These models are instrumental in predicting the activity of novel compounds and guiding the design of more potent molecules.

While a specific QSAR model for a series including this compound has not been reported, numerous QSAR studies have been conducted on broader classes of benzamide and benzanilide derivatives. igi-global.comnih.govlongdom.org These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as:

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule.

Steric descriptors: Including molecular volume, surface area, and specific shape indices, which relate to the size and shape of the molecule.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological descriptors: Which are numerical representations of the molecular structure and connectivity.

For the benzanilide class, QSAR studies have often highlighted the importance of hydrophobicity and steric parameters in determining biological activity. nih.gov The nature and position of substituents on the phenyl rings are critical. The methyl group in this compound would influence both steric and hydrophobic properties. In a hypothetical QSAR study, the contribution of this methyl group could be quantified, and its optimal position for a given biological activity could be predicted. This information is invaluable for ligand design, as it allows for the rational modification of the lead structure to enhance its desired properties. rsc.org

In Silico ADME and Drug-Likeness Predictions

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound to ensure it has a reasonable chance of becoming a successful drug. In silico methods for predicting ADME properties and drug-likeness are widely used to filter large compound libraries and prioritize candidates for further development. nih.govresearchgate.netnih.govjaptronline.comrsc.org

For this compound, while specific in silico ADME predictions are not published, we can infer its likely properties based on its structure and data from related compounds. Several computational models, often based on rules derived from the analysis of known drugs, are used for these predictions.

Drug-Likeness Predictions:

A common approach to assess drug-likeness is to use rules such as Lipinski's Rule of Five. These rules are based on the observation that most orally administered drugs have certain physicochemical properties within a specific range.

| Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 211.26 | ≤ 500 | Yes |

| LogP (Octanol-Water Partition Coefficient) | ~3.3 (Estimated) | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (the N-H group) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 (the C=O oxygen) | ≤ 10 | Yes |

Based on these predictions, this compound is expected to comply with Lipinski's Rule of Five, suggesting it possesses drug-like physicochemical properties.

ADME Predictions:

In silico tools can also predict various ADME parameters:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) can be estimated. Given its compliance with Lipinski's rules, this compound is likely to have good oral absorption.

Distribution: Predictions can be made about plasma protein binding and blood-brain barrier (BBB) penetration. The lipophilicity of the compound suggests it may bind to plasma proteins and potentially cross the BBB.

Metabolism: Computational models can predict the sites of metabolism by cytochrome P450 enzymes. The aromatic rings and the methyl group are potential sites for hydroxylation.

Excretion: While harder to predict, general clearance pathways can be inferred from the metabolic profile.

Computational studies on related benzimidazole (B57391) derivatives have shown that these molecules generally exhibit favorable bioavailability profiles. nih.govjaptronline.com Such analyses for this compound would be a critical step in evaluating its potential as a therapeutic agent.

Structure Activity Relationships Sar in 3 Methyl N Phenylbenzamide Derivatives

Correlating Structural Modulations with Biological Activities

Systematic alterations to the 3-methyl-N-phenylbenzamide scaffold have demonstrated that even minor changes can lead to significant shifts in biological effect. These modulations span the introduction of various substituents, repositioning of functional groups, and stereochemical considerations.

The biological activity of N-phenylbenzamide derivatives is highly sensitive to the type and placement of substituents on both the benzoyl and aniline (B41778) phenyl rings.

In the context of antitubercular agents, modifications to the benzamide (B126) core have yielded potent inhibitors of Mycobacterium tuberculosis. Research has shown that replacing a metabolically weak morpholine (B109124) group at the C-5 position of the benzamide ring with a small, lipophilic methyl group can enhance activity. For instance, the methyl-substituted compound 4b was found to be more active (IC₉₀ = 0.62 µM) than its bromine-substituted counterpart 4a (IC₉₀ = 5.5 µM). Further analysis indicated that potent derivatives often feature electron-rich, smaller substitutions at this C-5 position, while electron-withdrawing groups like fluorine are less tolerated. nih.gov

| Compound | C-5 Substituent | Mtb IC₉₀ (µM) |

| 4a | Bromine | 5.5 |

| 4b | Methyl | 0.62 |

| 16 | Thiophene | 0.13 |

Data sourced from ACS Medicinal Chemistry Letters. nih.gov

In the pursuit of antiviral agents against Enterovirus 71 (EV71), SAR studies revealed the importance of substitutions on both rings. A lead compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) , demonstrated activity in the low micromolar range (IC₅₀ = 5.7–12 µM) against several EV71 strains. The presence of a bromine atom at the para-position of the N-phenyl ring (Ring B) was found to be beneficial for this activity. mdpi.com

| Compound | Ring A Substituents | Ring B Substituent | EV71 (BrCr) IC₅₀ (µM) |

| 1c | 3-amino, 4-methoxy | 4-chloro | 16 ± 1.5 |

| 1e | 3-amino, 4-methoxy | 4-bromo | 12 ± 1.2 |

Data sourced from Molecules. mdpi.com

For antischistosomal activity, dichlorination on the meta and para positions of the benzoyl ring (left-hand side phenyl) was shown to induce strong degenerative changes in adult Schistosoma mansoni worms. researchgate.net Similarly, in the development of agents against kinetoplastid parasites, chlorine-containing derivatives showed potent activity against T. cruzi, with efficacy being dependent on the substitution pattern. nih.gov The compound 3g (R2/R4 = Cl) was among the most active, with an EC₅₀ in the mid-nanomolar range. nih.gov

Stereochemistry is a critical determinant of pharmacological activity, influencing target binding, metabolic stability, and cellular uptake. nih.gov While specific stereochemical studies on this compound are not extensively detailed in the provided literature, the principles are broadly applicable. The introduction of a chiral center, for example by adding a stereogenic group to the backbone or a substituent, can result in enantiomers with markedly different biological profiles. nih.gov

It is well-established that stereoisomers can exhibit distinct bioactivities, with one enantiomer often being significantly more potent than the other(s). nih.govnih.gov This stereoselectivity frequently arises from specific three-dimensional interactions with a chiral biological target, such as an enzyme active site or a receptor binding pocket. nih.gov Furthermore, cellular uptake can be stereospecific, as transport systems may preferentially recognize one isomer. nih.gov For instance, in studies of acivicin (B1666538) derivatives, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake is mediated by a stereoselective amino acid transport system. nih.gov The introduction of chiral phosphorothioate (B77711) linkages in siRNA backbones has also shown that Rp and Sp configurations can dramatically alter gene-silencing potency and duration. nih.gov Therefore, for any this compound derivative that is chiral, the evaluation of individual enantiomers is essential for a complete understanding of its SAR.

Scaffold Modulation and Derivatization Strategies

Beyond simple substitution, modifying the core benzamide scaffold and developing prodrugs are key strategies to refine the pharmacological properties of this class of compounds.

Alterations to the central amide linker can profoundly impact a molecule's properties. One structure-activity analysis revealed that a secondary amide, such as an N-methylbenzamide, is more potent in its antitubercular activity than the corresponding primary amide. nih.gov This suggests that substitution on the amide nitrogen can be a viable strategy for enhancing efficacy.

Another approach involves the use of amide bioisosteres, which are functional groups that mimic the amide bond while offering different physicochemical properties. u-tokyo.ac.jp For example, a 1,2,4-oxadiazole (B8745197) ring has been investigated as a bio-isostere for the amide bond in certain insecticidal compounds to improve hydrolytic and metabolic stability. nih.gov However, in that specific case, the replacement removed a critical hydrogen bond donor (the amide N-H), leading to a loss of activity. nih.gov Another potential isostere is the trifluoroethylamine group, which can reduce the basicity of an amine while preserving its ability to act as a hydrogen-bond donor. u-tokyo.ac.jp Such modifications can be used to fine-tune binding interactions, improve metabolic stability, and alter solubility.

Prodrug design is a well-established strategy for overcoming limitations in a drug candidate's profile, such as poor bioavailability or lack of target specificity. nih.gov A prodrug is an inactive derivative that is converted in vivo to the active parent drug through enzymatic or chemical transformation. nih.govijnrd.org

For an active this compound derivative, a prodrug could be designed by masking a key functional group with a promoiety. For example, if a derivative contains a phenol (B47542) or an amine, this group could be converted into an ester or a carbamate, respectively. researchgate.net These linkages can be designed to be cleaved by ubiquitous esterases in the blood or by specific enzymes concentrated in a target tissue. This approach can enhance oral absorption by increasing lipophilicity or achieve targeted drug release, thereby reducing systemic toxicity. ijnrd.org The design of chemical probes often follows similar principles, where a reactive or reporter group is attached to the core scaffold to investigate its biological target and mechanism of action.

Mechanistic Insights into SAR

Understanding the mechanism of action provides a rationale for the observed SAR. Derivatives of the N-phenylbenzamide scaffold have been shown to operate through diverse mechanisms depending on their specific structural features.

For certain antiparasitic N-phenylbenzamide derivatives, the mechanism involves binding to the minor groove of AT-rich DNA. nih.govacs.org These compounds, characterized by cationic terminal groups, can displace essential DNA-binding proteins, leading to the disruption of kinetoplast DNA (kDNA) and subsequent parasite death. nih.govacs.org The planarity and hydrogen-bonding capacity of the benzamide core are crucial for this interaction.

In contrast, a different mechanism is observed for antiviral N-phenylbenzamide compounds active against Coxsackie Virus A9. These molecules act as capsid binders, inserting into a hydrophobic pocket in the viral protein shell. This binding stabilizes the virion, preventing the conformational changes necessary for uncoating and release of the viral genome into the host cell. nih.gov

Yet another mechanism is seen in certain antimalarial benzamides, which are thought to inhibit hemozoin formation in Plasmodium falciparum. This activity requires the molecule to adopt a flat conformation, which is optimal for π-π stacking interactions with the ferriprotoporphyrin IX (Fe(III)PPIX) target, preventing its detoxification by the parasite. researchgate.net These distinct mechanisms underscore how different structural modifications to the same core scaffold can direct the resulting derivatives to entirely different biological targets and pathways.

Advanced Applications and Biological Efficacy Research of N Phenylbenzamides

Antimicrobial Research

Scientific investigations into the antimicrobial properties of the specific compound 3-methyl-N-phenylbenzamide are not found in the reviewed literature. However, the broader family of N-phenylbenzamide derivatives has shown promise as antimicrobial agents.

There is no specific data available in the scientific literature regarding the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. Studies on other N-phenylbenzamide derivatives have indicated potential antibacterial effects, with varying efficacy depending on the specific substitutions on the phenyl rings. nih.govnanobioletters.com

Specific research on the antifungal activity of this compound is not present in the available scientific literature. However, antifungal properties have been reported for other compounds within the N-phenylbenzamide class, suggesting that this chemical scaffold may have the potential for development as antifungal agents. nih.govsemanticscholar.org

Antineoplastic and Anticancer Research

Detailed studies concerning the antineoplastic and anticancer properties of this compound are not available in the current body of scientific research. Research into other N-phenylbenzamide derivatives has suggested that this class of compounds may have potential applications in oncology. nih.govresearchgate.netorientjchem.org

There is no specific research available on the histone deacetylase (HDAC) inhibitory activity of this compound. The benzamide (B126) moiety is a known zinc-binding group present in some HDAC inhibitors, and various benzamide derivatives have been investigated for this purpose. nih.govresearchgate.net However, without specific studies, the HDAC inhibitory potential of this compound remains unconfirmed.

No studies were found that specifically investigate the inhibitory activity of this compound against Poly(ADP-ribose) Polymerase-1 (PARP-1). While some benzamide derivatives, such as 3-aminobenzamide, are known PARP inhibitors, this activity cannot be extrapolated to this compound without direct experimental evidence. nih.govnih.gov

There is no available research data on the interaction of this compound with microtubules or tubulin. The interaction with these cellular components is a mechanism of action for some anticancer agents, but it has not been investigated for this specific compound. benthamscience.comnih.gov

Cytotoxic Evaluation against Cancer Cell Lines (e.g., A549, HeLa, MCF-7, K562)

Despite the broad interest in N-phenylbenzamide derivatives as potential anticancer agents, a comprehensive search of publicly available scientific literature reveals a notable absence of specific cytotoxic data for this compound against the human cancer cell lines A549 (lung carcinoma), HeLa (cervical cancer), MCF-7 (breast cancer), and K562 (chronic myelogenous leukemia).

While numerous studies have investigated the structure-activity relationships of various substituted N-phenylbenzamides, and have reported significant cytotoxic activities for certain derivatives, specific IC₅₀ values and detailed mechanistic studies for the 3-methyl analog are not documented in the reviewed literature. Research in this area has tended to focus on derivatives with different substitution patterns, which have shown promise in preclinical studies. nih.govnih.gov However, without direct experimental evaluation, the specific cytotoxic potential of this compound against these prominent cancer cell lines remains uncharacterized.

Interactive Data Table: Cytotoxicity of this compound

| Cell Line | IC₅₀ (µM) |

| A549 | Data not available |

| HeLa | Data not available |

| MCF-7 | Data not available |

| K562 | Data not available |

Parasitic Disease Research

Targeting Kinetoplastid Parasites

The N-phenylbenzamide scaffold has been identified as a promising starting point for the development of novel therapeutics against kinetoplastid parasites, such as Trypanosoma and Leishmania, the causative agents of African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis. acs.orgnih.gov The core structure is of interest due to its potential to interact with parasitic DNA. nih.gov

However, a detailed review of the existing scientific literature indicates that specific studies on the efficacy of this compound against kinetoplastid parasites have not been reported. Research has largely concentrated on other analogs and derivatives, exploring how different substituents on the phenyl rings influence anti-parasitic activity. acs.orgnih.gov Consequently, there is no available data on the specific activity, potency, or mechanism of action of this compound against these parasites.

Neurological Applications

Butyrylcholinesterase Inhibition

Butyrylcholinesterase (BChE) is a key enzyme in the cholinergic system and a target for the symptomatic treatment of neurodegenerative disorders such as Alzheimer's disease. The inhibition of BChE can help to restore the levels of the neurotransmitter acetylcholine (B1216132) in the brain.